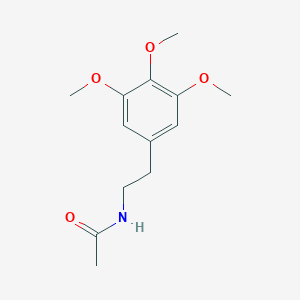

N-Acetylmescaline

Descripción general

Descripción

N-Acetylmescaline is a compound that would belong to the category of N-acetyl derivatives, characterized by the presence of an acetyl group attached to a nitrogen atom. Such compounds are of interest in various biochemical and pharmacological studies due to their diverse biological activities and roles in metabolic processes.

Synthesis Analysis

While specific synthesis methods for N-Acetylmescaline were not identified, the synthesis of N-acetyl derivatives typically involves acetylation reactions where an acetyl group is introduced to a molecule. For instance, N-acetylneuraminic acid analogues have been synthesized for enzymatic substrate studies (McLean et al., 1971). These methods might offer insights into possible synthetic routes for N-Acetylmescaline by analogy.

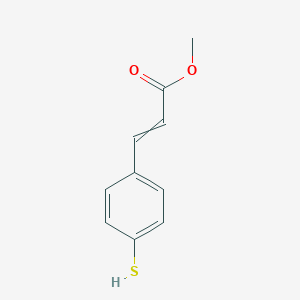

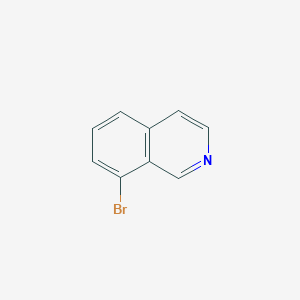

Molecular Structure Analysis

The molecular structure of N-acetyl compounds is marked by the addition of an acetyl group, which can significantly affect the molecule's physical and chemical properties, such as solubility and reactivity. The structure of such compounds can be analyzed using various spectroscopic methods to determine their configuration and conformation.

Chemical Reactions and Properties

N-acetyl derivatives participate in various chemical reactions, including hydrolysis and condensation, influenced by the acetyl group's presence. For example, N-acetyl-p-benzoquinone imine has been identified as a metabolite in drug metabolism pathways, illustrating the reactivity of N-acetyl compounds (Dahlin et al., 1984).

Aplicaciones Científicas De Investigación

N-Acetylcysteine in Psychiatry and Neurology

N-acetylcysteine (NAC) has shown promise in the treatment of psychiatric disorders by modulating glutamatergic, neurotropic, and inflammatory pathways. Research indicates its potential in treating addiction, compulsive disorders, schizophrenia, and bipolar disorder, suggesting benefits beyond its antioxidant properties (Dean, Giorlando, & Berk, 2011).

Acetylation in Protein Function and Disease Treatment

Lysine acetylation impacts protein complexes and cellular functions, with implications for cancer treatment and understanding the regulatory scope of lysine acetylation in biological mechanisms. This highlights the importance of acetylation in protein function and the potential for therapeutic interventions (Choudhary et al., 2009).

N-Acetyl-Derivatives in Enhancing Diagnostic Techniques

Innovative diagnostic methods using acetylated compounds for metabolic profiling and biomarker identification have been developed. This includes enhancing nuclear magnetic resonance spectra of biomolecules, offering new strategies for clinical diagnostics and understanding metabolic diseases (Wilson et al., 2009).

N-Acetylglucosamine in Healthcare Applications

N-acetylglucosamine (GlcNAc), an amino sugar derived from chitin, shows extensive use in healthcare due to its beneficial properties in tissue engineering, wound healing, and as a drug delivery vehicle. This underscores the versatile applications of N-acetyl compounds in biomedical research and therapy (Khor & Lim, 2003).

Propiedades

IUPAC Name |

N-[2-(3,4,5-trimethoxyphenyl)ethyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO4/c1-9(15)14-6-5-10-7-11(16-2)13(18-4)12(8-10)17-3/h7-8H,5-6H2,1-4H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNMFNOQKGANWHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCC1=CC(=C(C(=C1)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10196660 | |

| Record name | N-Acetylmescaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10196660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Acetylmescaline | |

CAS RN |

4593-89-9 | |

| Record name | N-[2-(3,4,5-Trimethoxyphenyl)ethyl]acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4593-89-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Acetylmescaline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004593899 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Acetylmescaline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=326675 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Acetylmescaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10196660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Acetylmescaline | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U68P9VX8EK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,3-Dihydro-2H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B29746.png)

![5-([1,1'-Biphenyl]-2-YL)-2H-tetrazole](/img/structure/B29781.png)